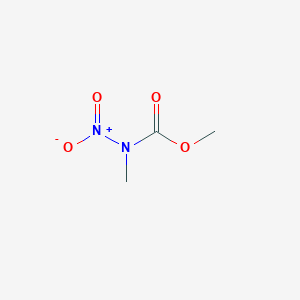

Methyl methyl(nitro)carbamate

Description

Properties

CAS No. |

14442-54-7 |

|---|---|

Molecular Formula |

C3H6N2O4 |

Molecular Weight |

134.09 g/mol |

IUPAC Name |

methyl N-methyl-N-nitrocarbamate |

InChI |

InChI=1S/C3H6N2O4/c1-4(5(7)8)3(6)9-2/h1-2H3 |

InChI Key |

SCASXMBTFPUSSI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to Carbamates

Carbamates are typically synthesized via:

- Reaction of amines with carbonates or chloroformates

- Transfunctionalization of substituted ureas

- Alkoxycarbonylation of nitro compounds using dialkyl carbonates

These methods are adapted or modified for this compound synthesis depending on the substrate and desired product specificity.

Synthesis via Methyl Isocyanate Intermediate (Three-Step Process)

One of the industrially relevant methods involves generating methyl isocyanate (MIC) as a key intermediate, followed by its reaction with substituted phenols or naphthols to form N-methyl carbamates, which can be adapted for nitro-substituted analogs.

| Step | Reaction Description | Conditions | Catalysts | Outcome |

|---|---|---|---|---|

| 1 | Methylamine reacts with diphenyl carbonate in liquid phase | 20–80 °C, liquid phase | Tertiary amines, organo-tin compounds | Formation of phenyl-N-methyl urethane and phenol |

| 2 | Thermal decomposition of phenyl-N-methyl urethane | 180–220 °C, 200 mmHg to atmospheric pressure | None (thermal) | Methyl isocyanate and phenol generated |

| 3 | Methyl isocyanate reacts with substituted phenol or naphthols in inert organic solvent | 0–50 °C, atmospheric pressure | Basic catalysts (tertiary amines, organo-tin) | Formation of N-methyl carbamate |

This method achieves a high molar yield (>98%) and allows continuous operation with recycling of unreacted intermediates, improving efficiency and safety by minimizing free methyl isocyanate presence.

Carbamate Synthesis via Transfunctionalization of Substituted Ureas

A catalytic method uses substituted ureas and organic carbonates with di-n-butyltin oxide as a catalyst to synthesize carbamates, including methyl methylcarbamate derivatives.

| Parameter | Description |

|---|---|

| Catalyst | Di-n-butyltin oxide (DBTO), 1.81 mmol |

| Reactants | Dimethyl urea (15.34 mmol), dimethyl carbonate (169.2 mmol, also solvent) |

| Temperature | 150 °C |

| Pressure | 500 psig nitrogen |

| Reaction Time | 4 hours |

| Solvent | Dimethyl carbonate or toluene for condition variation |

The reaction proceeds under high pressure and temperature, with product isolation via column chromatography. This method offers a catalytic pathway avoiding toxic intermediates like methyl isocyanate.

Reductive Methoxycarbonylation of Aromatic Nitro Compounds

A recent innovative approach involves the reductive methoxycarbonylation of aromatic nitro compounds using dimethyl carbonate as both solvent and reagent, promoted by molybdenum hexacarbonyl (Mo(CO)₆).

| Aspect | Details |

|---|---|

| Promoter | Mo(CO)₆ |

| Reagent/Solvent | Dimethyl carbonate (DMC) |

| Substrate | Aromatic nitro compounds |

| Base | Choice controls product: K₃PO₄ favors carbamates; DBU favors N-methyl carbamates |

| Yield Range | 27–94% |

| Temperature | Not explicitly stated, typically moderate |

This method is green, versatile, and allows selective synthesis of N-methyl carbamates, including nitro-substituted derivatives, with good yields and environmental compatibility.

Synthesis Using Urea and Methanol in Bubble Column Reactors

Another efficient industrial process synthesizes methyl carbamate and dimethyl carbonate simultaneously from urea and methanol in bubble column reactors with homogeneous catalysts like zinc chloride.

| Parameter | Description |

|---|---|

| Reactants | Methyl carbamate (7.5 g, 100 mmol), methanol (64 g, 2000 mmol) |

| Catalyst | Zinc chloride (1 g) |

| Reactor Type | Packed bed or horizontal sectionalized bubble column reactor |

| Temperature | 180 °C |

| Pressure | 400 psi nitrogen atmosphere |

| Reaction Time | 2 hours |

| Gas Stripping | Inert gas or superheated methanol vapors to remove ammonia and dimethyl carbonate |

This process improves stripping efficiency of by-products, enhancing yield and purity of methyl carbamate derivatives.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Methyl isocyanate intermediate (3-step) | High yield, continuous, catalyst-assisted | High selectivity, industrial scalability | Requires handling of toxic methyl isocyanate |

| Transfunctionalization of substituted ureas | Catalytic, avoids toxic intermediates | Uses DBTO catalyst, moderate conditions | High pressure and temperature needed |

| Reductive methoxycarbonylation with Mo(CO)₆ | Green chemistry, selective for N-methyl carbamates | Uses DMC as solvent and reagent, mild conditions | Substrate scope limited to aromatic nitro compounds |

| Urea and methanol in bubble column reactors | Efficient stripping, simultaneous DMC formation | Industrially scalable, catalyst homogeneous | Requires high pressure, complex reactor setup |

Research Findings and Process Optimization

- The three-step methyl isocyanate method achieves over 98% molar yield with continuous operation and catalyst recycling, minimizing free methyl isocyanate and improving safety.

- DBTO-catalyzed transfunctionalization provides a catalytic alternative with room temperature isolation but requires elevated temperature and pressure for reaction completion.

- Mo(CO)₆-promoted reductive methoxycarbonylation offers a versatile, green method for nitro-substituted carbamates with product selectivity controlled by base choice.

- Bubble column reactors with optimized gas stripping enhance by-product removal, improving methyl carbamate yield and purity in industrial settings.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitro group enhances electrophilicity at the carbamate carbonyl, facilitating hydrolysis under acidic or basic conditions.

Mechanistic Pathways

-

Alkaline Hydrolysis : Proceeds via a BAc2 (addition-elimination) mechanism, forming a tetrahedral intermediate. The nitro group stabilizes the transition state by withdrawing electron density .

-

Acid-Catalyzed Hydrolysis : Involves protonation of the carbonyl oxygen, accelerating nucleophilic water attack.

Kinetic Data (Aminolysis) :

| Substrate | Amine Type | Rate Constant (kₙ, M⁻¹s⁻¹) | Mechanism |

|---|---|---|---|

| Methyl 4-nitrophenyl carbamate | Secondary Alicyclic | 0.3–1.0 (pH-dependent) | Stepwise (ElcB) |

| Phenyl 2,4-dinitrophenyl carbamate | Quinuclidines | 0.39–0.51 | Concerted |

Source: Adapted from kinetic studies on analogous nitro-substituted carbamates .

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) reduce the nitro group to an amine, yielding methyl methyl(amino)carbamate.

Example :

Key Observations :

Thermal Decomposition

At elevated temperatures (180–220°C), methyl methyl(nitro)carbamate undergoes thermolysis to release methyl isocyanate and a nitro-substituted phenol derivative, analogous to phenyl-N-methyl urethane decomposition :

Conditions :

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) under strongly basic or acidic conditions.

Example :

Factors Influencing Reactivity :

-

Electron-Withdrawing Effect : Nitro groups activate the ring for NAS at meta/para positions.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Aminolysis with Alicyclic Amines

Secondary alicyclic amines (e.g., piperidine) react via a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The nitro group lowers the activation energy by stabilizing negative charge development in the transition state .

Brønsted Analysis :

-

Slope (β) : 0.3–1.0 (dependent on amine pKₐ).

-

Mechanistic Switch : Stepwise (ElcB) for low pKₐ amines; concerted for high pKₐ amines .

Catalytic Antibody-Mediated Hydrolysis

Anti-phosphate antibodies catalyze hydrolysis of O-aryl N-methyl carbamates via transition-state stabilization. The nitro group’s electron-withdrawing nature enhances catalytic efficiency .

Key Findings :

-

Rate Enhancement : 10⁴–10⁶-fold over non-catalyzed reactions.

-

Inhibition : Complete suppression by hapten analogs.

Scientific Research Applications

Methyl methyl(nitro)carbamate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, textiles, and other industrial materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of methyl methyl(nitro)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes, leading to altered biochemical pathways. The nitro group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Methyl carbamate: Simplest carbamate with a methyl (-CH₃) group. Lacks nitro or aromatic substituents. Molecular formula: C₂H₅NO₂.

- Ethyl carbamate (urethan): Contains an ethyl (-CH₂CH₃) group. Molecular formula: C₃H₇NO₂. Known carcinogen with myelotoxic effects .

- Methyl (4-nitrophenyl)carbamate : Aromatic carbamate with a nitro group on the phenyl ring. Molecular formula: C₈H₈N₂O₄; molecular weight: 196.16 g/mol .

- Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate : Nitro-substituted pyridyl carbamate with chlorine and ethyl groups. Molecular formula: C₉H₁₈O₂; molecular weight: 158.24 g/mol .

Key Structural Implications :

- Methyl/ethyl substitutions influence metabolic stability; methyl carbamate is less enzymatically stable than ethyl derivatives .

Analytical and Detection Parameters

Table 2: Analytical Performance in GC-FID (Adapted from )

| Parameter | Methyl Carbamate | Ethyl Carbamate |

|---|---|---|

| Linear Range (mg/L) | 0.5 – 50.0 | 0.1 – 20.0 |

| Detection Limit (μg/L) | 11.1 | 3.33 |

| Recovery Rate (%) | 82.2 – 91.2 | 82.4 – 95.2 |

| Precision (%RSD) | <6.92 | <8.76 |

- Detection Sensitivity : Ethyl carbamate has a lower detection limit (3.33 μg/L vs. 11.1 μg/L), likely due to its higher volatility or ionization efficiency .

- Recovery Consistency : Both compounds show comparable recovery rates in wine analysis, but methyl carbamate requires broader calibration ranges .

Biological Activity

Methyl methyl(nitro)carbamate (MMNC) is a carbamate compound with significant biological activity, particularly in relation to its effects on enzymatic processes and potential toxicity. This article provides a comprehensive overview of the biological activity of MMNC, including its mechanisms of action, toxicological studies, and implications for human health and environmental safety.

- Chemical Formula : C₃H₆N₂O₄

- CAS Number : 231795

- Molecular Weight : 102.09 g/mol

MMNC primarily interacts with enzymes involved in neurotransmission, particularly acetylcholinesterase (AChE). The carbamate group in MMNC can form covalent bonds with the active site of AChE, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts. This inhibition can result in various physiological effects, including muscle paralysis and respiratory failure in severe cases.

Acute Toxicity

In studies involving single administrations of MMNC to rats, doses as high as 8,000 mg/kg resulted in significant mortality rates. For instance, in a study conducted by the National Toxicology Program (NTP), both male and female F344/N rats showed high mortality when exposed to this dose within a 15-day observation period . The findings indicated that acute exposure to MMNC could lead to severe toxic effects, particularly on the liver.

Chronic Effects

Long-term studies have demonstrated that chronic exposure to MMNC can lead to carcinogenic effects. In two-year studies involving repeated doses, there was clear evidence of hepatocellular neoplastic nodules and carcinomas in rats treated with MMNC . These findings highlight the compound's potential as a carcinogen and raise concerns about its long-term effects on human health.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of MMNC:

Case Studies

- Acute Exposure Case : A case study reported an incident involving agricultural workers exposed to MMNC during pesticide application. Symptoms included nausea, headache, and respiratory distress, consistent with cholinesterase inhibition. Medical intervention was required to manage symptoms effectively.

- Chronic Exposure Case : A longitudinal study examined workers in pesticide manufacturing who had prolonged exposure to MMNC. Results indicated a higher incidence of liver-related diseases among these workers compared to the general population, supporting findings from laboratory studies regarding the compound's hepatotoxicity.

Environmental Impact

MMNC is also considered in ecological risk assessments due to its potential persistence in the environment and effects on non-target organisms. Studies have shown that carbamate pesticides can lead to significant alterations in soil microbial communities, affecting nutrient cycling and ecosystem health .

Q & A

Basic: What experimental protocols are recommended for synthesizing methyl methyl(nitro)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nitro-functionalization of methyl carbamate derivatives. A two-step approach can be adapted: (1) Introduce the nitro group via nitration reactions under controlled acidic conditions (e.g., HNO₃/H₂SO₄), and (2) stabilize the product using protecting groups like tert-butyl carbamates to prevent side reactions . Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) using design-of-experiment (DoE) frameworks. For example, pilot studies on analogous compounds show that maintaining temperatures below 0°C during nitration minimizes decomposition . Purification via column chromatography with ethyl acetate/hexane gradients ensures high yield and purity (>95%) .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

Gas chromatography with flame ionization detection (GC-FID) is effective for quantification, with method validation parameters adapted from methyl carbamate analysis:

- Linear range : 0.5–50.0 mg/L, using a regression equation (e.g., y = 0.3502x – 0.1007) .

- Detection limit (LOD) : ~11.1 µg/L, achievable through solid-phase extraction (C18-SPE) pre-concentration .

For structural confirmation, high-resolution microwave spectroscopy can resolve rotational transitions in microsolvated complexes, providing insights into hydrogen-bonding interactions .

Advanced: How can researchers resolve contradictions in mutagenicity data for this compound across experimental models?

Methodological Answer:

Discrepancies in toxicity studies (e.g., positive mutagenicity in Drosophila but negative in Salmonella Ames tests) may arise from metabolic activation differences . To address this:

- Use comparative metabolomics to identify species-specific enzymes (e.g., cytochrome P450 isoforms) that activate the compound.

- Employ in vitro/in vivo correlation (IVIVC) models with human hepatocyte co-cultures to simulate human metabolic pathways .

Dose-response meta-analyses should account for interspecies variability and exposure duration, as seen in carcinogenicity studies on rodents .

Advanced: What computational strategies are suitable for modeling the reactivity of this compound in aqueous environments?

Methodological Answer:

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict hydrolysis pathways and transition states. For solvation dynamics:

- Conduct molecular dynamics (MD) simulations using explicit water models (e.g., TIP3P) to analyze nitro group hydration .

- Compare computed nuclear quadrupole coupling constants (NQCC) with experimental microwave spectra to validate hydrogen-bond networks .

Basic: What spectroscopic methods are critical for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify carbamate carbonyl (δ ~155–160 ppm) and nitro group proximity effects on adjacent protons .

- IR spectroscopy : Confirm N–O (~1520 cm⁻¹) and C=O (~1700 cm⁻¹) stretching vibrations .

- X-ray crystallography : Resolve steric effects from the nitro group on molecular packing, using crystals grown via slow evaporation in dichloromethane .

Advanced: How should researchers design stability studies to assess this compound’s degradation under varying pH and temperature?

Methodological Answer:

Adopt ICH Q1A(R2) guidelines for accelerated stability testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.